1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl and dimethyl groups, a sulfonyl group, and a piperazine ring substituted with a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through difluoromethylation, a process that has seen significant advancements in recent years . The sulfonyl group is typically added via sulfonylation reactions, which can be achieved using various sulfonylating agents . The final step involves the coupling of the pyrazole derivative with the piperazine ring, which is substituted with a methoxybenzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to improve yields and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and pyrazole groups.
Medicine: The compound could be investigated for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine: Lacks the methoxybenzyl group, making it less complex.
Uniqueness
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups, along with the methoxybenzyl-substituted piperazine ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H24F2N4O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H24F2N4O3S/c1-13-17(14(2)24(21-13)18(19)20)28(25,26)23-10-8-22(9-11-23)12-15-4-6-16(27-3)7-5-15/h4-7,18H,8-12H2,1-3H3 |
InChI Key |
ASSGQXAVABJJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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